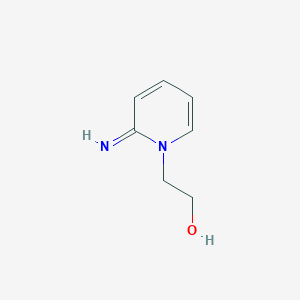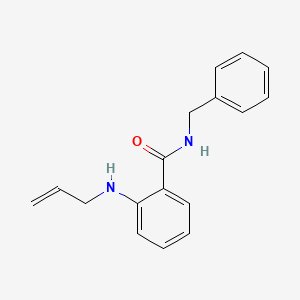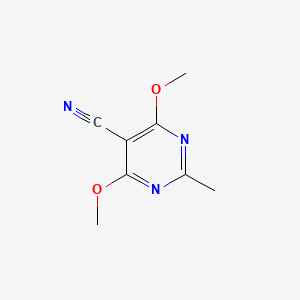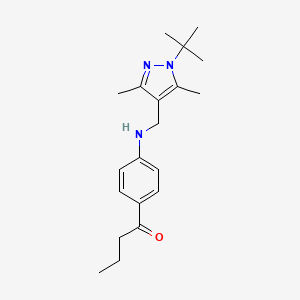
2-(2-Iminopyridin-1(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iminopyridin-1(2H)-yl)ethanol is a heterocyclic organic compound that features a pyridine ring with an imine group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminopyridin-1(2H)-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between 2-aminopyridine and acetaldehyde in the presence of an acid catalyst, which leads to the formation of the imine intermediate. This intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
化学反応の分析
Types of Reactions
2-(2-Iminopyridin-1(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(2-Iminopyridin-1(2H)-yl)acetaldehyde or 2-(2-Iminopyridin-1(2H)-yl)acetic acid.
Reduction: 2-(2-Aminopyridin-1(2H)-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(2-Iminopyridin-1(2H)-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-(2-Iminopyridin-1(2H)-yl)ethanol involves its interaction with molecular targets through its imine and ethanol functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, while the ethanol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 2-(2-Iminopyridin-1(2H)-yl)ethanol.
2-(2-Hydroxypyridin-1(2H)-yl)ethanol: Similar structure but with a hydroxyl group instead of an imine.
2-(2-Methylpyridin-1(2H)-yl)ethanol: Similar structure but with a methyl group instead of an imine.
Uniqueness
This compound is unique due to its combination of an imine group and an ethanol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-(2-iminopyridin-1-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-2-4-9(7)5-6-10/h1-4,8,10H,5-6H2 |
InChIキー |
HZSWZSARDIAXRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=N)N(C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)



![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)



![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)




